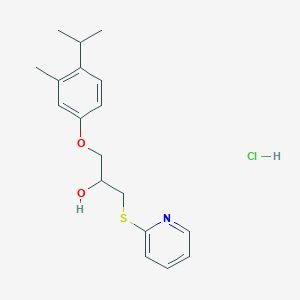

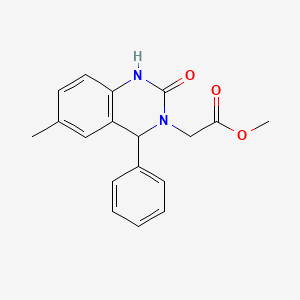

![molecular formula C17H20N2O3 B2970481 N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide CAS No. 370843-56-4](/img/structure/B2970481.png)

N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The linear formula of this compound is C13H17NO6 . It has a molecular weight of 283.284 . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents .Scientific Research Applications

Drug Bioavailability Enhancement

The conjugation of drugs with lipoamino acids (LAAs), which include the compound , can significantly improve drug bioavailability. This is achieved by providing steric protection from enzymatic degradation, increasing lipophilicity, and enhancing passive membrane diffusion .

Solid-Phase Peptide Synthesis

The stability of the N-Dde group to both acidic and some basic conditions, along with its easy removal, makes it an excellent choice for incorporation into solid-phase peptide synthesis methodologies. This allows for the efficient synthesis of peptides with potential therapeutic applications .

Antimicrobial Activity

Compounds derived from N-Dde have shown promising results in combating antimicrobial resistance. They have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, which is crucial in the development of new antimicrobial agents .

Antiproliferative Agents

Derivatives of N-Dde have been studied for their potential as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This research is vital for the development of new cancer treatments .

Molecular Docking Studies

Molecular docking studies of N-Dde derivatives have been conducted to understand their binding modes with receptors. This is an important step in rational drug design, as it helps predict the efficacy and potential side effects of new drugs .

Synthesis of Somatostatin Analogues

N-Dde LAAs have been used in the synthesis of somatostatin analogues, which are peptides that can inhibit the release of growth hormone. This has implications for treatments of conditions like acromegaly and gigantism .

Glycolipopeptide Synthesis

The compound has been utilized in the synthesis of glycolipopeptides by Fmoc-chemistry. Glycolipopeptides have various applications, including as vaccines or as molecules that can target specific cells or tissues .

Anticancer Drug Resistance

Research into N-Dde derivatives also extends to overcoming anticancer drug resistance. By studying the pharmacological activities of these compounds, scientists aim to develop drugs that can effectively target resistant cancerous cells .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name |

N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSXPDCGKOYAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)